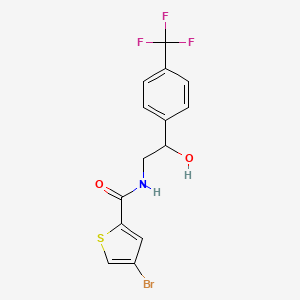

4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide

CAS No.: 1788542-77-7

Cat. No.: VC5011215

Molecular Formula: C14H11BrF3NO2S

Molecular Weight: 394.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788542-77-7 |

|---|---|

| Molecular Formula | C14H11BrF3NO2S |

| Molecular Weight | 394.21 |

| IUPAC Name | 4-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C14H11BrF3NO2S/c15-10-5-12(22-7-10)13(21)19-6-11(20)8-1-3-9(4-2-8)14(16,17)18/h1-5,7,11,20H,6H2,(H,19,21) |

| Standard InChI Key | RKTOCIABGRQLAU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CNC(=O)C2=CC(=CS2)Br)O)C(F)(F)F |

Introduction

Chemical Formula and Molecular Weight

-

Chemical Formula: CHBrFNOS

-

Molecular Weight: 388.184 g/mol

Structural Features

-

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom.

-

It has a carboxamide group attached to the thiophene ring, which is known for its ability to form hydrogen bonds.

-

The presence of a bromine atom and a trifluoromethyl group suggests potential biological activity due to their electronegative nature.

Synthesis and Preparation

While specific synthesis protocols for 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide are not readily available, related compounds often involve multi-step syntheses starting from thiophene-2-carboxylic acid or its derivatives. A general approach might include:

-

Thiophene Activation: Activation of the thiophene ring to facilitate the introduction of the bromine atom.

-

Carboxamide Formation: Reaction with an appropriate amine to form the carboxamide linkage.

-

Introduction of Trifluoromethyl Group: Incorporation of the trifluoromethyl group, possibly through a Suzuki-Miyaura coupling or similar cross-coupling reactions.

Potential Biological Activity

Given its structural features, this compound could exhibit biological activities similar to those of other thiophene derivatives, which are known for their antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

-

Thiophene derivatives have shown promise against various bacterial and fungal strains.

-

The presence of a bromine atom may enhance this activity due to its ability to interact with biological targets.

Anticancer Activity

-

The carboxamide group can participate in hydrogen bonding, which is crucial for interacting with enzymes or receptors involved in cancer cell proliferation.

-

The trifluoromethyl group may contribute to increased cell membrane permeability, enhancing the compound's ability to reach intracellular targets.

Potential Applications

| Application | Potential Activity |

|---|---|

| Antimicrobial | Bacterial and Fungal Inhibition |

| Anticancer | Inhibition of Cancer Cell Proliferation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume